Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Description
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride (CAS: 1212822-72-4) is a bicyclic secondary amine hydrochloride characterized by a fused cyclopentane-pyrrolidine ring system with a hydroxyl group at the 4-position. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical and synthetic applications .
Its structural complexity and functional groups render it a valuable intermediate in medicinal chemistry, particularly for modifying pharmacokinetic properties or targeting specific receptors.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the hydrogenation of cyclopentapyrrole derivatives under specific conditions. The process often includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Anticancer Research
Research into derivatives of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has indicated potential anticancer activities. Structure-activity relationship (SAR) studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.
| Study Focus | Method | Results |
|---|---|---|
| Anticancer activity | MTT assays and flow cytometry on cancer cell lines | Some derivatives exhibited significant inhibition of cancer cell growth |
Biochemistry
Biologically Active Compounds
The compound's chiral nature allows it to be an ideal precursor for developing biologically active compounds. It is employed in asymmetric synthesis techniques to create compounds with specific biological activities, utilizing enantioselective catalysts.
| Focus Area | Methodology | Outcomes |
|---|---|---|
| Asymmetric synthesis | Use of enantioselective catalysts under controlled conditions | Development of compounds with targeted biological activities |
Neuroscience
Therapeutic Potential
Research into this compound has explored its effects on neurodegenerative diseases, suggesting it may act as a calcium channel blocker. This property could modulate calcium influx in cells, which is critical for various physiological processes.
| Research Area | Methodology | Findings |
|---|---|---|
| Neuroprotective effects | Animal models of neurodegenerative diseases | Significant biological activity observed; potential analgesic properties noted |
Chemical Synthesis
Synthetic Intermediate
As a pyrrolidine derivative, this compound is utilized to synthesize related compounds with diverse industrial and pharmaceutical applications. Reactions typically involve ring expansion or functionalization to introduce additional groups into the pyrrolidine ring.
| Application Type | Synthesis Method | Results Achieved |
|---|---|---|
| Synthesis of pyrrolidine derivatives | Functionalization reactions | Stable derivatives with functional versatility |
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares octahydrocyclopenta[c]pyrrol-4-ol hydrochloride with key analogues:
Key Research Findings
Substituent-Driven Activity : The addition of electron-withdrawing groups (e.g., trifluoromethyl in CAS: 112626-50-3) significantly enhances receptor-binding potency compared to hydroxyl or ketone derivatives .
Synthetic Flexibility : Hydrogenation and acetylation steps (as in ) enable precise functionalization of the bicyclic core, expanding utility in drug discovery .
Commercial Status : The target compound is listed as discontinued, suggesting challenges in scalability or niche application .
Biological Activity
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, a bicyclic amine compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Structure : The compound features a saturated bicyclic framework that includes a pyrrole ring, contributing to its unique chemical properties and potential biological activities.
The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological applications.
Research indicates that this compound interacts with specific molecular targets within biological systems:
- Calcium Channel Modulation : Preliminary studies suggest that this compound may act as a calcium channel blocker, modulating calcium influx in cells, which is crucial for numerous physiological processes.
- Antimicrobial Activity : It has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Neuroprotective Properties : There is emerging evidence suggesting potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |
| Neuroprotective | Potentially slows the progression of neurodegenerative diseases. |
| Analgesic | May possess analgesic properties, aiding in pain management therapies. |
| Calcium Channel Blocker | Modulates calcium influx, impacting physiological functions. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuroprotective Research :
-
Analgesic Properties :
- Interaction studies have shown that the compound may enhance the efficacy of other analgesics when used in combination therapies. This synergistic effect could lead to improved pain management with reduced side effects compared to traditional analgesics.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that preserve its stereochemical integrity. Common methods include:
- Catalytic Reactions : Utilizing specific catalysts under controlled conditions to ensure the desired enantiomer is produced.
- Enantioselective Synthesis : Employed as a chiral building block in the development of optically pure pharmaceuticals, enhancing their potency and selectivity due to stereochemical purity .
Q & A
Q. What are the recommended synthetic methodologies for Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride?
Answer: The synthesis typically involves multi-step processes, including cyclization of pyrrolidine derivatives and subsequent hydrochlorination. For example, bicyclic octahydrocyclopenta[c]pyrrole intermediates can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and Cs₂CO₃ in toluene at 110°C) followed by purification via recrystallization . Key parameters include reaction time (16–30 hours), solvent selection (xylene or toluene), and post-reaction workup (NaOH neutralization, organic layer extraction, and Na₂SO₄ drying) .
Q. How can the structural integrity of this compound be validated?
Answer: Structural validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm the bicyclic framework and stereochemistry.
- Mass spectrometry (MS) for molecular weight confirmation (CAS 112626-50-3, molecular formula C₈H₁₄ClNO) .
- X-ray crystallography for absolute stereochemical assignment, particularly for enantiomeric resolution .
Q. What analytical methods are suitable for quantifying this compound in research samples?
Answer:
- HPLC-UV/Vis with C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water).
- LC-MS/MS for trace-level detection, validated against ISO/IEC 17043-certified reference standards .
- Titrimetry for hydrochloride quantification using standardized HCl back-titration methods .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound?
Answer: Discrepancies often arise from solvent purity, temperature variations, or polymorphic forms. To resolve this:
- Conduct controlled solubility studies under standardized conditions (e.g., USP/EP guidelines).
- Use DSC (Differential Scanning Calorimetry) to identify polymorphs.
- Cross-reference with high-quality datasets from HPV Chemical Challenge Program protocols .
Q. What strategies are effective for impurity profiling of this compound?
Answer:
- Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation products.
- HPLC-PDA/ELSD coupled with impurity reference standards (e.g., EP-grade impurities like Imp. E/F) .
- NMR-based structural elucidation of unknown peaks, prioritizing signals near δ 3.0–4.5 ppm (pyrrolidine ring protons) .
Q. How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases.
- Asymmetric catalysis during cyclization steps, employing chiral ligands like BINAP or Josiphos .
- Circular Dichroism (CD) to verify optical activity, particularly for derivatives like benzyl octahydrocyclopenta[c]pyrrole carboxylates .
Q. What are the critical factors affecting stability in long-term storage?
Answer:
Q. How can in vitro pharmacological activity assays be optimized for this compound?
Answer:
- Target-specific assays : For RBP4 (Retinol Binding Protein 4) antagonism, use fluorescence polarization assays with recombinant human RBP4 .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in PBS-buffered solutions (pH 7.4).
- Control experiments : Include structurally related bicyclic pyrrolidine analogs to assess selectivity .
Methodological Considerations for Data Reproducibility
Q. What validation protocols are recommended for novel synthetic routes?
Answer:
- ICH Q2(R1) guidelines for method validation (precision, accuracy, LOD/LOQ).
- Replicate syntheses (n ≥ 3) with statistical analysis of yield variance (±5% acceptable).
- Cross-lab verification using ISO 17025-accredited facilities .
Q. How should researchers handle discrepancies between computational and experimental LogP values?
Answer:
- Re-evaluate computational models (e.g., QSPR vs. DFT) using experimentally derived partition coefficients from shake-flask assays.
- Validate with EPISuite or ACD/Labs predictions, adjusting for ionization states (pKa ~8.5 for the pyrrolidine nitrogen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
